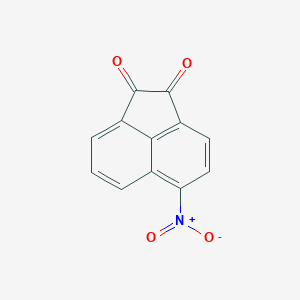

5-Nitroacenaphthoquinone

Beschreibung

Contextualization within Nitroaromatic and Quinone Chemistry

5-Nitroacenaphthoquinone is a chemical compound that belongs to two significant classes of organic molecules: nitroaromatics and quinones. Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are known for their diverse chemical reactivity and wide-ranging applications. wikipedia.org The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system to which it is attached. This electronic perturbation is central to the reactivity of nitroaromatic compounds. Millions of tons of nitroaromatics are produced annually for various industrial purposes, including the synthesis of explosives and as precursors for aromatic amines. wikipedia.org

Quinones are a class of organic compounds derived from aromatic compounds by the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. Acenaphthoquinone, the parent molecule of this compound, is a quinone derived from acenaphthene (B1664957). wikipedia.org The quinone moiety is a key structural feature in many biologically active molecules and is involved in various electron transfer processes. The reactivity of quinones is often associated with their ability to undergo reduction to form hydroquinones. acs.orggeomar.de

The combination of a nitro group and a quinone framework in this compound results in a molecule with unique chemical characteristics. The electron-withdrawing nature of the nitro group further enhances the electrophilic character of the quinone ring, potentially influencing its reactivity in various chemical transformations. Research into the reduction of nitroaromatic compounds and quinones by various enzymes has highlighted the distinct reactivities of these two classes, with nitroaromatics often exhibiting different kinetic profiles compared to quinones with similar reduction potentials. nih.govnih.gov The study of compounds like this compound provides valuable insights into the interplay of these two functional groups and their combined effect on molecular properties and reactivity.

Historical Perspectives on Acenaphthoquinone Nitration and Derivative Chemistry

The study of acenaphthoquinone and its derivatives has a history rooted in the exploration of polycyclic aromatic hydrocarbons and their chemical transformations. Acenaphthenequinone itself is prepared in the laboratory by the oxidation of acenaphthene. wikipedia.org The nitration of aromatic compounds is a fundamental chemical process for introducing a nitro group. wikipedia.org

Early research into the nitration of acenaphthene, the precursor to acenaphthoquinone, laid the groundwork for accessing nitro-substituted derivatives. The synthesis of 5,6-diaminoacenaphthylene, for instance, involves the nitration of acenaphthene as a key initial step. thieme-connect.de This highlights the importance of nitration in the functionalization of the acenaphthene core structure.

The chemistry of acenaphthoquinone has been extensively explored as a building block for the synthesis of a wide array of heterocyclic compounds. researchgate.net Its versatile reactivity allows for its participation in various reactions, including multicomponent reactions to generate structurally complex molecules. researchgate.net The development of new synthetic methodologies, such as the radical nitration of acenaphthenone-2-ylidene ketones, demonstrates the ongoing interest in creating novel derivatives of the acenaphthene framework. researchgate.net

Chemical and Physical Properties of Acenaphthoquinone

| Property | Value |

| Chemical Formula | C₁₂H₆O₂ |

| Molar Mass | 182.178 g·mol⁻¹ |

| Appearance | Purple-yellow crystals to brown powder |

| Melting Point | 257 to 261 °C (495 to 502 °F; 530 to 534 K) |

| Solubility in water | Insoluble (90.1 mg/L) |

| CAS Number | 82-86-0 |

Table based on data from ChemSpider and Wikipedia. wikipedia.orgchemspider.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

24040-42-4 |

|---|---|

Molekularformel |

C12H5NO4 |

Molekulargewicht |

227.17 g/mol |

IUPAC-Name |

5-nitroacenaphthylene-1,2-dione |

InChI |

InChI=1S/C12H5NO4/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(11)15/h1-5H |

InChI-Schlüssel |

VORQCKQMIFWVAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformations of 5 Nitroacenaphthoquinone

Reactions Involving the Nitro Group

The nitro group of 5-nitroacenaphthoquinone significantly influences the molecule's reactivity, primarily by activating the aromatic ring for nucleophilic attack and by serving as a functional group that can be transformed into other moieties.

Reduction Reactions and Formation of Aminoacenaphthoquinone Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 5-aminoacenaphthoquinone derivatives, which are valuable precursors for more complex molecules. This conversion can be achieved using various reducing agents. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. Other reagents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄) can also be employed for this reduction. The resulting amino group introduces a nucleophilic site on the aromatic ring, opening pathways for further derivatization, such as diazotization followed by Sandmeyer reactions or direct acylation to form amide derivatives.

Nitro-Aldol (Henry) Reactions and Related Condensations

The Henry, or nitro-aldol, reaction is a classic carbon-carbon bond-forming reaction involving the addition of a nitroalkane to a carbonyl compound in the presence of a base. wikipedia.orgtcichemicals.comorganic-chemistry.org While the quinone carbonyls of this compound are potential sites for such reactions, the aromatic portion of the molecule does not directly participate as a nitroalkane would. However, related condensation reactions can be envisaged where the activated aromatic ring system undergoes transformations facilitated by the electron-withdrawing nature of the nitro group. The products of Henry reactions, β-nitro alcohols, are versatile intermediates that can be converted into nitroalkenes, amino alcohols, or α-nitro ketones. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The electron-withdrawing nitro group strongly activates the acenaphthoquinone ring system towards nucleophilic aromatic substitution (SNAr). libretexts.orgresearchgate.net In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group. nih.govyoutube.com For SNAr to occur, a suitable leaving group, such as a halogen, must be present on the ring, typically at a position ortho or para to the nitro group. libretexts.org

A related and powerful transformation for nitroarenes is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). nih.gov This reaction allows for the formal substitution of a hydrogen atom on the electron-deficient aromatic ring. libretexts.org In the VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, typically at a position ortho or para to the nitro group. libretexts.orgnih.gov This is followed by a base-induced β-elimination of the leaving group and a hydrogen atom, resulting in the introduction of a new substituent and restoration of aromaticity. nih.gov This method provides a direct route for the C-H functionalization of this compound, enabling the introduction of various alkyl and functionalized side chains.

| Reaction Type | Reagents/Conditions | Product Type |

| Reduction | H₂, Pd/C; or SnCl₂/HCl | 5-Aminoacenaphthoquinone Derivatives |

| SNAr | Nucleophile (e.g., RO⁻, R₂NH), requires leaving group | Substituted Acenaphthoquinone |

| VNS | Carbanion with leaving group (e.g., ⁻CH₂SO₂Ph), Base (e.g., t-BuOK) | C-H Functionalized Acenaphthoquinone |

Reactions Involving the Quinone Moiety

The quinone moiety of this compound is an electrophilic system, making it susceptible to a variety of addition and condensation reactions. These transformations are key to building more complex molecular architectures.

Derivatization Strategies of the Quinone System

The carbonyl groups of the quinone system are reactive sites for nucleophilic attack. Reactions with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of tertiary alcohols. Furthermore, the quinone can undergo reduction to the corresponding hydroquinone, which can then be alkylated or acylated at the hydroxyl groups. Condensation reactions with amines or hydrazines can also be used to form imine or hydrazone derivatives, respectively. These derivatization strategies allow for the modification of the electronic and steric properties of the quinone ring.

Annulation and Heterocycle Formation (e.g., Oxadiazole Derivatives)

The quinone moiety serves as an excellent building block for annulation reactions, where a new ring is fused onto the existing acenaphthoquinone framework. These reactions often proceed through cycloaddition or condensation pathways. For example, Diels-Alder reactions with suitable dienes can construct a new six-membered ring.

A significant application of these reactions is the synthesis of novel heterocyclic systems. For instance, the reaction of ortho-diamines with the quinone can lead to the formation of phenazine-type structures. The synthesis of oxadiazole derivatives from quinone precursors is also a notable transformation. This typically involves a multi-step sequence, starting with the conversion of a quinone carbonyl to a hydrazone, followed by oxidative cyclization with a suitable reagent to form the 1,3,4-oxadiazole (B1194373) ring. These heterocyclic derivatives are of interest due to their diverse biological activities.

| Reagent Type | Reaction | Resulting Structure |

| Organometallic Reagents | Nucleophilic addition | Tertiary Alcohols |

| Reducing Agents | Reduction | Hydroquinones |

| Dienes | Diels-Alder Reaction | Fused Carbocyclic Rings |

| Diamines/Hydrazines | Condensation/Cyclization | Fused Nitrogen Heterocycles (e.g., Phenazines) |

| Hydrazine derivatives / Oxidizing agents | Multi-step synthesis | Fused Oxadiazole Derivatives |

Utilization as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate, primarily in the synthesis of heterocyclic compounds, owing to the reactivity of its α-dicarbonyl functionality. The presence of the electron-withdrawing nitro group can influence the reactivity of the carbonyl carbons, making them susceptible to nucleophilic attack. A significant application of this compound is in the preparation of nitro-substituted acenaphtho[1,2-b]quinoxaline (B1266190) derivatives through condensation reactions with aromatic diamines.

A key transformation involves the reaction of this compound with o-phenylenediamine (B120857). This reaction proceeds via a well-established mechanism for the formation of quinoxalines from α-dicarbonyl compounds and 1,2-diamines. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid, to facilitate the condensation and subsequent cyclization.

The general reaction scheme is as follows:

In this reaction, the amino groups of o-phenylenediamine act as nucleophiles, attacking the carbonyl carbons of this compound. This is followed by a dehydration process to form the stable, fused heterocyclic ring system of 8-nitroacenaphtho[1,2-b]quinoxaline. The nitro group on the acenaphthene (B1664957) ring remains intact throughout the reaction, yielding the corresponding nitrated quinoxaline (B1680401) derivative.

The synthesis of various substituted acenaphtho[1,2-b]quinoxaline derivatives has been reported through similar condensation reactions, highlighting the versatility of the acenaphthoquinone scaffold in generating complex heterocyclic structures. While specific yield data for the reaction with this compound is not extensively detailed in the readily available literature, the general efficiency of quinoxaline formation from acenaphthoquinone and its derivatives is well-documented, often proceeding with good to excellent yields.

The resulting 8-nitroacenaphtho[1,2-b]quinoxaline and its derivatives are of interest in medicinal chemistry and materials science due to their extended π-conjugated system and the presence of the nitro group, which can be further functionalized.

Spectroscopic Analysis and Structural Elucidation of 5 Nitroacenaphthoquinone Derivatives

Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the vibrational modes within a molecule. msu.edu The infrared spectrum of 5-nitroacenaphthoquinone derivatives is characterized by distinct absorption bands corresponding to the vibrations of its key functional groups: the quinone carbonyls, the nitro group, and the aromatic system.

The most prominent features in the FT-IR spectrum are the stretching vibrations of the two carbonyl (C=O) groups of the quinone ring. These typically appear as strong bands in the region of 1650-1700 cm⁻¹. mdpi.comresearchgate.net The exact position of these bands can be influenced by the electronic effects of substituents on the aromatic ring.

The nitro (NO₂) group gives rise to two characteristic stretching vibrations: a strong, asymmetric stretch typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch of weaker intensity appearing in the 1345-1385 cm⁻¹ range. The presence of these two bands is a strong indicator of the nitro functionality.

Vibrations associated with the acenaphthene (B1664957) aromatic backbone are also observable. The aromatic C=C stretching vibrations typically produce several bands of variable intensity in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. scialert.net The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. globalresearchonline.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| > 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 1670 - 1695 | C=O Stretch | Quinone | Strong |

| 1520 - 1550 | N-O Asymmetric Stretch | Nitro (NO₂) | Strong |

| 1400 - 1600 | C=C Stretch | Aromatic Ring | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. chemguide.co.uk Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically δ 7.5-9.0 ppm), a consequence of the deshielding effects of the aromatic ring currents, the electron-withdrawing quinone carbonyls, and the nitro group. msu.educhemistrysteps.com The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) of the five aromatic protons would allow for their unambiguous assignment. The coupling constants (J-values) provide information on the connectivity between adjacent protons.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the carbonyl groups are highly deshielded and would be expected to resonate at a very low field (δ 180-190 ppm). nih.gov The carbon atom directly attached to the nitro group would also be significantly deshielded. The remaining aromatic carbons would appear in the typical range of δ 120-150 ppm. msu.edu Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the parent this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H-1, H-2 | 7.8 - 8.2 | C-1, C-2 | 125 - 135 |

| H-3 | 8.3 - 8.6 | C-3 | 128 - 138 |

| H-4 | 8.8 - 9.1 | C-4 | 122 - 132 |

| H-6 | 8.5 - 8.8 | C-5 | 145 - 155 |

| C-6 | 120 - 130 | ||

| C=O | 180 - 190 |

Mass Spectrometry (MS) Applications in Derivative Characterization

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. ijper.org In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of this compound would be observed at an m/z corresponding to its molecular formula, C₁₂H₅NO₄. This high-energy ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. youtube.comyoutube.com The fragmentation pattern serves as a molecular fingerprint.

For this compound, characteristic fragmentation pathways would include:

Loss of a nitro group (NO₂): A peak corresponding to [M - 46]⁺•.

Loss of nitric oxide (NO): A peak at [M - 30]⁺•.

Sequential loss of carbonyl groups (CO): Following initial fragmentation, the resulting ions can lose one or two molecules of carbon monoxide, leading to peaks at [Fragment - 28]⁺• and [Fragment - 56]⁺•. miamioh.edu

High-resolution mass spectrometry (HRMS) can determine the m/z value with very high precision, allowing for the calculation of the exact elemental formula of the molecular ion and its fragments. academie-sciences.fr

Table 3: Plausible Mass Spectrometry Fragments for this compound (C₁₂H₅NO₄, MW = 227.17)

| m/z Value | Ion Formula | Fragment Lost |

|---|---|---|

| 227 | [C₁₂H₅NO₄]⁺• | (Molecular Ion) |

| 181 | [C₁₂H₅O₂]⁺• | NO₂ |

| 153 | [C₁₁H₅O]⁺ | NO₂, CO |

X-ray Diffraction (XRD) Analysis of Crystalline Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonds, which govern the crystal packing.

For a derivative of this compound that forms a suitable single crystal, XRD analysis would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. As a direct analogue, the crystal structure of 5,6-dibromoacenaphthene was successfully determined from X-ray powder diffraction data. scienceasia.org The analysis showed a monoclinic crystal system with the space group P2₁/n. scienceasia.org This type of data allows for the complete elucidation of the molecular conformation and how the molecules pack together in the crystal lattice. scienceasia.org Such information is crucial for understanding the material's physical properties.

Table 4: Representative Crystallographic Data for an Acenaphthene Derivative (5,6-dibromoacenaphthene)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.88(1) |

| b (Å) | 11.64(1) |

| c (Å) | 11.62(1) |

| β (°) | 107.09(9) |

| Volume (ų) | 1019.9(1) |

| Z (molecules/unit cell) | 4 |

Data from the analysis of 5,6-dibromoacenaphthene. scienceasia.org

Computational and Theoretical Investigations of 5 Nitroacenaphthoquinone

Quantum Chemical Approaches

Quantum chemical approaches utilize the principles of quantum mechanics to model molecular properties. rsdjournal.orgunil.ch These methods are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its chemical and physical properties. For 5-Nitroacenaphthoquinone, these calculations can elucidate the influence of the electron-withdrawing nitro group on the acenaphthoquinone framework.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

DFT studies on this compound typically involve geometry optimization to find the most stable molecular structure. Following optimization, various electronic properties can be calculated. A common approach involves using the B3LYP functional with a basis set such as 6-31G(d,p), which has been shown to be effective for organic molecules, including nitroaromatic compounds and quinone derivatives. nih.govnih.gov

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For this compound, the presence of the nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor.

Table 1: Typical Parameters Used in DFT Calculations for Acenaphthoquinone Derivatives researchgate.netnih.gov

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy | B3LYP |

| Basis Set | Set of functions used to build molecular orbitals | 6-31G(d,p) |

| Property | Calculated Electronic Parameter | EHOMO, ELUMO, Energy Gap (ΔE) |

While DFT is widely used, other methods provide different levels of theory and accuracy. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the electron-electron repulsion as an average field. fiveable.me However, HF systematically neglects electron correlation—the way electrons dynamically avoid each other—which is a significant limitation. fiveable.mewikipedia.org

Post-Hartree-Fock methods are a class of more advanced techniques developed to systematically improve upon the HF approximation by explicitly including electron correlation. uba.ar These methods include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. fiveable.meuba.ar These techniques are more computationally demanding than both HF and DFT but yield more accurate results, especially for energies and properties where electron correlation is crucial. uba.ar In the context of this compound, these high-level calculations would be valuable for benchmarking the results obtained from more economical DFT methods to ensure their reliability. arxiv.orgresearchgate.net

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. mdpi.com While quantum methods are excellent for electronic properties, MD simulations provide insights into the physical movements, conformational changes, and intermolecular interactions of molecules. acs.org

For this compound, MD simulations can be used to understand its behavior in different environments, such as in solution or interacting with a biological membrane or a material surface. mdpi.comresearchgate.net These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. This allows for the modeling of larger systems and longer timescales than are accessible with quantum chemical methods. mdpi.com Such studies could reveal how this compound orients itself when approaching a surface, which is relevant for applications in materials science and sensor development. researchgate.net

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational methods are invaluable for investigating chemical reactivity and elucidating reaction mechanisms. nih.gov For this compound, theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack. The electron-withdrawing nature of the nitro group and the carbonyl groups significantly influences the electron distribution in the aromatic system, creating electron-deficient regions susceptible to nucleophilic attack.

DFT calculations can be used to model reaction pathways, locate transition states, and calculate activation energy barriers. This information helps in predicting the kinetics and thermodynamics of a reaction. For instance, the mechanism of a nucleophilic addition to one of the carbonyl carbons or the aromatic ring of this compound could be mapped out. The calculated activation energies would indicate the most favorable reaction pathway. nih.gov Analysis of the molecular electrostatic potential (MEP) surface can also visually identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions of intermolecular interactions and reaction sites.

Conformational Analysis through Computational Methods

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. nih.gov For a molecule like this compound, which has a relatively rigid fused-ring structure, the primary conformational flexibility arises from the rotation of the nitro (NO₂) group around the C-N bond.

Computational methods can perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the nitro group and calculating the energy at each step. This process identifies the lowest-energy (most stable) conformation and the energy barriers to rotation between different conformers. DFT methods, such as B3LYP, are well-suited for these calculations. nih.gov Understanding the preferred orientation of the nitro group is important as it can influence the molecule's crystal packing, dipole moment, and interactions with other molecules.

Table 2: Hypothetical Conformational Energy Profile for this compound

| Dihedral Angle (O-N-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 0.00 | Global Minimum (Coplanar) |

| 45° | 1.50 | Rotational Barrier |

| 90° | 3.00 | Transition State |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be directly compared with experimental results to confirm molecular structures and interpret spectra. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to absorptions in the UV-Visible spectrum. nih.gov These calculations can predict the maximum absorption wavelengths (λmax) and help assign the electronic transitions responsible for them (e.g., n→π* or π→π*). researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. nih.gov The calculated IR spectrum can be compared with the experimental spectrum to assign specific peaks to the vibrational modes of the molecule, such as the C=O and N-O stretching frequencies in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical chemical shifts are invaluable for assigning signals in experimental NMR spectra and confirming the structure of the compound.

This correlation between theoretical and experimental data provides a robust validation of both the computational model and the experimental structural assignment. nih.govnih.gov

Advanced Applications in Organic Synthesis

Role as a Building Block in Complex Molecule Construction

5-Nitroacenaphthoquinone is a valuable building block in organic synthesis, primarily due to its reactive 1,2-dione functionality and the presence of an electron-withdrawing nitro group on the aromatic backbone. This structure allows it to be a key precursor for the construction of complex, polycyclic heterocyclic compounds, which are scaffolds of interest in medicinal and materials chemistry. openmedicinalchemistryjournal.commdpi.commsesupplies.comthieme.de

A primary application of this compound is in condensation reactions with various binucleophiles, particularly aromatic and aliphatic diamines. The classical and most effective method for synthesizing quinoxaline (B1680401) derivatives involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.gov Following this strategy, this compound can react with substituted o-phenylenediamines to yield nitro-substituted acenaphtho[1,2-b]quinoxalines. nih.govchemicalbook.com This reaction extends the conjugated π-system and incorporates a new nitrogen-containing heterocyclic ring. Similarly, reactions with other diamines can produce related N-heterocycles like acenaphtho[1,2-b]pyrazines. researchgate.netrsc.org The resulting complex molecules often exhibit interesting photophysical properties and have been investigated for applications as low band gap copolymers and fluorescent emitters. rsc.orgencyclopedia.pub The nitro group's presence on the acenaphthene (B1664957) core can significantly modulate the electronic and biological properties of the final molecule. google.com

Detailed research findings have demonstrated the utility of the parent compound, acenaphthylene-1,2-dione, in synthesizing complex structures like Acenaphtho[1,2-b]pyrazino[2,3-e]pyrazine-9,10-dicarbonitrile through condensation with 5,6-diaminopyrazine-2,3-dicarbonitrile. beilstein-journals.org This highlights the potential of this compound to serve as a direct precursor for analogous, yet electronically distinct, complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Resulting Heterocyclic Core | Significance |

|---|---|---|---|

| This compound | o-Phenylenediamine (B120857) | 8-Nitro-acenaphtho[1,2-b]quinoxaline | Forms a complex, nitro-substituted N-heterocycle with potential applications in materials science and medicinal chemistry. nih.govchemicalbook.com |

| This compound | Ethylenediamine | 7-Nitro-2,3-dihydroacenaphtho[1,2-b]pyrazine | Creates a partially saturated heterocyclic system fused to the nitroaromatic core. |

| This compound | 1,2-Diaminopyrazine derivative | Nitro-substituted Acenaphtho[1,2-b]pyrazino[2,3-e]pyrazine | Builds a highly extended, electron-deficient polycyclic aromatic system. beilstein-journals.org |

Strategies for Stereoselective Transformations Involving Nitroacenaphthoquinone

Stereoselective reactions are chemical transformations that preferentially form one stereoisomer over others. mdpi.comresearchgate.net These strategies are critical in modern organic synthesis, particularly in drug discovery, where the specific three-dimensional arrangement of atoms is crucial for biological activity. A reaction that favors one diastereomer over another is termed diastereoselective. nih.gov

While specific stereoselective strategies focusing directly on this compound are not widely documented, established methods involving the parent acenaphthoquinone scaffold provide a clear blueprint for potential transformations. A significant example is the diastereoselective synthesis of complex spiropyrrolidines via a [3+2] cycloaddition reaction. researchgate.net This multicomponent reaction can involve the in situ generation of an azomethine ylide from acenaphthoquinone and a primary amino acid, which then reacts with a dipolarophile like β-nitrostyrene. This process is notable for creating four contiguous stereogenic centers in a single, highly controlled step. researchgate.net

The development of such strategies for this compound would be a logical extension. The presence of the nitro group could influence the electronic nature of the dione (B5365651) and potentially the stereochemical outcome of the cycloaddition. The goal would be to control the relative configuration of the newly formed chiral centers, leading to a specific diastereomer of the resulting nitro-substituted spiro-heterocycle.

| Reaction Type | Key Reactants | Potential Product Class | Stereochemical Outcome |

|---|---|---|---|

| [3+2] Cycloaddition | This compound, an amino acid (e.g., sarcosine), and a dipolarophile (e.g., β-nitrostyrene) | Nitro-substituted Spiro[acenaphthylene-pyrrolidine] derivatives | Diastereoselective formation of products with multiple new stereocenters. researchgate.net |

| Asymmetric Reduction | This compound and a chiral reducing agent | Chiral 5-Nitro-acenaphthenediol | Enantioselective formation of a specific diol enantiomer. |

Integration into Flow Chemistry and Automated Synthesis Protocols

Modern synthetic chemistry is increasingly adopting advanced technologies like flow chemistry and automated synthesis to improve efficiency, safety, and reproducibility.

Flow Chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, rather than in a traditional batch flask. This approach offers significant advantages, especially for reactions that are highly exothermic or involve hazardous reagents, such as nitration reactions. encyclopedia.pub The high surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. encyclopedia.pub Given that this compound is a nitro-containing compound, its synthesis and subsequent transformations could benefit from the enhanced safety and control offered by flow chemistry protocols. However, specific applications of flow chemistry for the synthesis or derivatization of this compound are not extensively reported in the current literature.

Automated Synthesis utilizes robotic systems to perform chemical reactions and purifications with minimal human intervention. This technology is particularly powerful for creating libraries of related compounds for drug discovery or for optimizing reaction conditions. researchgate.net An automated platform could be programmed to react this compound with a diverse set of building blocks (e.g., various diamines or amino acids) to rapidly generate a library of complex derivatives. This approach accelerates the exploration of structure-activity relationships. While automated solid-phase synthesis is well-established for molecules like oligonucleotides and peptides, its application to diverse small-molecule active pharmaceutical ingredients (APIs) is a growing field. researchgate.netrsc.org The integration of this compound into such automated workflows represents a promising but, as of now, largely unexplored area of research.

| Technology | Potential Application for this compound | Key Advantages |

|---|---|---|

| Flow Chemistry | Synthesis of the compound via nitration; subsequent reactions involving energetic/hazardous materials. | Enhanced safety, superior heat control, improved reproducibility, and scalability. encyclopedia.pub |

| Automated Synthesis | High-throughput synthesis of a library of derivatives for screening purposes. | Increased efficiency, rapid lead optimization, and generation of diverse chemical entities from a common scaffold. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-nitroacenaphthoquinone, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves nitration of acenaphthoquinone using mixed acids (H₂SO₄/HNO₃) under controlled temperature (0–5°C). To ensure reproducibility, document reagent purity (e.g., ≥98% by HPLC ), solvent drying protocols, and reaction monitoring (TLC/GC-MS). Provide detailed characterization data (¹H/¹³C NMR, FTIR, melting point) in the main text for novel compounds, with raw spectral data in supplementary files . For known compounds, cite established protocols and cross-validate with literature retention indices .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability studies (ICH guidelines): expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 1–3 months. Monitor degradation via HPLC-UV at 254 nm and quantify impurities against certified reference standards (e.g., 4-nitrophenol ). Report statistical significance of degradation rates using ANOVA (p < 0.05) and validate methods with calibration curves (R² ≥ 0.995) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported redox properties of this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity or electrode surface effects. Design cyclic voltammetry experiments in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents, using a Ag/AgCl reference electrode and Pt working electrode. Compare results with computational simulations (DFT calculations for HOMO-LUMO gaps) to isolate solvent-dependent vs. intrinsic electronic effects . Reconcile data by meta-analysis of prior studies, assessing bias via Cochrane risk-of-tool .

Q. How can researchers optimize the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Screen dienophiles (e.g., maleic anhydride vs. tetrazines) under inert atmospheres (N₂/Ar) to minimize side reactions. Use kinetic studies (time-resolved ¹H NMR) to track intermediate formation. Apply multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with regioselectivity outcomes. Report yield, enantiomeric excess (HPLC chiral column), and computational transition-state models .

Q. What computational methods validate the proposed photodegradation pathways of this compound in environmental matrices?

- Methodological Answer : Combine TD-DFT (CAM-B3LYP/6-311+G(d,p)) to predict excited-state behavior with LC-MS/MS fragmentation patterns. Validate using isotopically labeled analogs (e.g., ¹⁵N-5-nitroacenaphthoquinone) to trace nitro-group cleavage. Cross-reference with experimental half-lives in simulated sunlight (Xe lamp, AM1.5G spectrum) and QSAR models for environmental persistence .

Methodological Frameworks

Q. How to design a systematic review evaluating this compound’s applications in organic electronics?

- Answer : Follow PRISMA guidelines: define inclusion criteria (studies on charge mobility, bandgap tuning), exclude non-peer-reviewed sources. Use Boolean search terms in Scopus/Web of Science: ("this compound" AND ("OFET" OR "OPV")). Extract data into a matrix (device efficiency vs. substituent effects) and assess heterogeneity via I² statistics. Address publication bias with funnel plots .

Q. What statistical approaches are critical for interpreting conflicting bioactivity data of this compound derivatives?

- Answer : Apply mixed-effects models to account for inter-lab variability (e.g., EC50 values in cytotoxicity assays). Use ROC curves to differentiate noise from true structure-activity relationships. Validate hypotheses with resampling (bootstrapping) and confirm reproducibility via multicenter studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.